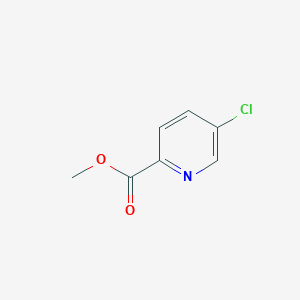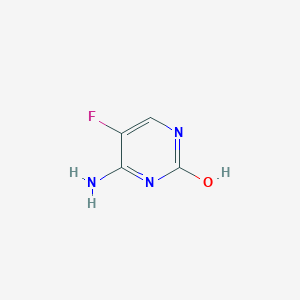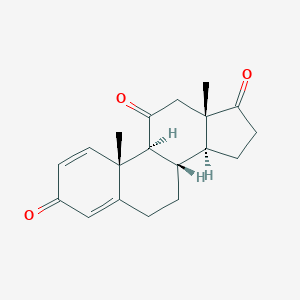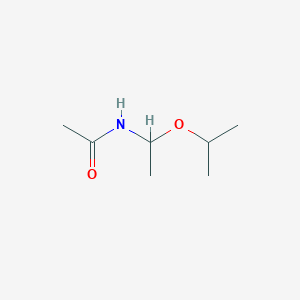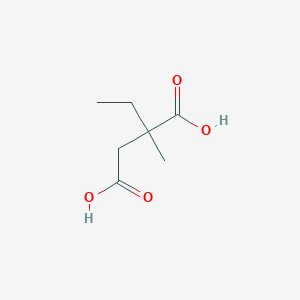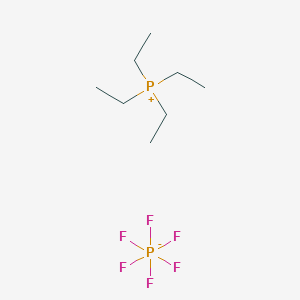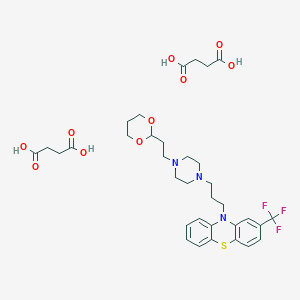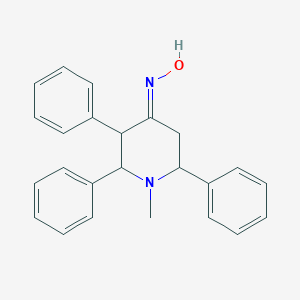
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound was first synthesized in the 1970s and has since been used to create animal models of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra. In
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves its conversion into the toxic metabolite MPP+ by the enzyme MAO-B. MPP+ is then selectively taken up by dopaminergic neurons in the substantia nigra, where it accumulates in the mitochondria and inhibits complex I of the electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which ultimately results in the degeneration of dopaminergic neurons.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime in lab experiments is that it closely mimics the pathology of Parkinson's disease in humans, making it a valuable tool for studying the disease's pathogenesis and testing potential therapeutic interventions. Another advantage is that the selective degeneration of dopaminergic neurons allows for the study of the specific role of dopamine in the brain.
One limitation of using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is that it is a highly toxic compound that requires careful handling and disposal. Additionally, the animal models created using 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may not fully replicate the complexity of Parkinson's disease in humans, and the results obtained from these models may not be directly applicable to human patients.
Direcciones Futuras
For research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime include the development of new animal models that more closely replicate the pathology of Parkinson's disease in humans, as well as the identification of new therapeutic targets for the disease. Additionally, research on 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may lead to a better understanding of the role of dopamine in the brain and its potential involvement in other neurological disorders. Finally, the development of new methods for synthesizing and handling 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime may improve its safety and reliability as a research tool.
Métodos De Síntesis
The synthesis of 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime involves the reaction of 1-methyl-4-piperidone with hydroxylamine hydrochloride in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with triphenylphosphine and iodine to form the oxime group. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime has been widely used in scientific research to create animal models of Parkinson's disease. When 1-Methyl-2,3,6-triphenyl-4-piperidinone oxime is administered to animals, it is converted by the enzyme monoamine oxidase-B (MAO-B) into a toxic metabolite called MPP+. This metabolite is selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration and leads to the degeneration of these neurons. This process closely mimics the pathology of Parkinson's disease in humans and has been used to study the disease's pathogenesis, as well as to test potential therapeutic interventions.
Propiedades
Número CAS |
113849-85-7 |
|---|---|
Nombre del producto |
1-Methyl-2,3,6-triphenyl-4-piperidinone oxime |
Fórmula molecular |
C24H24N2O |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(NE)-N-(1-methyl-2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C24H24N2O/c1-26-22(18-11-5-2-6-12-18)17-21(25-27)23(19-13-7-3-8-14-19)24(26)20-15-9-4-10-16-20/h2-16,22-24,27H,17H2,1H3/b25-21+ |
Clave InChI |
IZKDZFQLDMSHKG-NJNXFGOHSA-N |
SMILES isomérico |
CN1C(C/C(=N\O)/C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN1C(CC(=NO)C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
1-Methyl-2,3,6-triphenyl4-piperidinamine oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





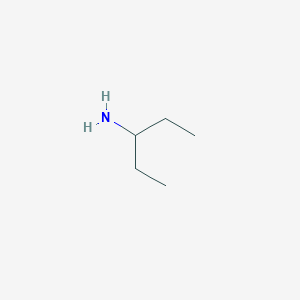
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
